9-Heptadecenoic acid, methyl ester
Overview
Description
It is characterized by its molecular formula C18H34O2 and a molecular weight of 282.46 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-heptadecenoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of 9-heptadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves the transesterification of triglycerides derived from natural oils. This process uses methanol and a base catalyst like sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 9-Heptadecenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Hydrogenation can convert the double bond to a single bond, yielding saturated methyl heptadecanoate.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation with bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Methyl heptadecanoate.
Substitution: Halogenated methyl esters.
Scientific Research Applications
9-Heptadecenoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive
Mechanism of Action
The mechanism by which 9-heptadecenoic acid, methyl ester exerts its effects involves its incorporation into cell membranes, altering membrane fluidity and permeability. This can disrupt the function of membrane-bound proteins and enzymes, leading to various biological effects. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, causing cell lysis .
Comparison with Similar Compounds
Methyl palmitoleate (Methyl 9-hexadecenoate): Similar in structure but with a shorter carbon chain.
Methyl oleate (Methyl 9-octadecenoate): Similar but with an additional carbon atom in the chain.
Methyl cis-10-heptadecenoate: An isomer with the double bond at a different position .
Uniqueness: 9-Heptadecenoic acid, methyl ester is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. These properties make it particularly useful in specialized applications such as biodiesel production and as a research tool in lipidomics .
Properties
IUPAC Name |
methyl (E)-heptadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSDEAFDHYYGKM-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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